3-(2,3-Dimethylphenyl)butanoic acid

Description

Properties

Molecular Formula |

C12H16O2 |

|---|---|

Molecular Weight |

192.25 g/mol |

IUPAC Name |

3-(2,3-dimethylphenyl)butanoic acid |

InChI |

InChI=1S/C12H16O2/c1-8-5-4-6-11(10(8)3)9(2)7-12(13)14/h4-6,9H,7H2,1-3H3,(H,13,14) |

InChI Key |

KDBHYXMOTSNOMU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)C(C)CC(=O)O)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 3-(2,3-Dimethylphenyl)butanoic Acid: Properties, Synthesis, and Therapeutic Potential

This guide provides a comprehensive overview of 3-(2,3-Dimethylphenyl)butanoic acid, a substituted aromatic carboxylic acid with potential applications in medicinal chemistry and drug development. Drawing upon data from analogous structures and established chemical principles, this document offers insights into its chemical properties, a plausible synthetic route, and its prospective role in therapeutic research.

Introduction: The Significance of Arylalkanoic Acids

Arylalkanoic acids are a class of organic compounds that feature prominently in pharmaceuticals. The presence of both a lipophilic aromatic ring and a hydrophilic carboxylic acid group imparts a unique physicochemical profile, enabling these molecules to interact with a variety of biological targets. A well-known example is 4-phenylbutyric acid (4-PBA), which has been investigated for its therapeutic potential as a chemical chaperone and histone deacetylase (HDAC) inhibitor in a range of diseases, including cancer and genetic metabolic syndromes.[1][2] The structural scaffold of this compound, a derivative of this class, suggests its potential for similar biological activities, making it a compound of interest for researchers and drug development professionals.

Physicochemical Properties

| Property | Predicted Value | Rationale and Comparative Data |

| Molecular Formula | C12H16O2 | Based on the chemical structure. |

| Molecular Weight | 192.25 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white solid | Similar to other substituted phenylbutanoic acids.[4] |

| Melting Point | 70-85 °C | Estimated based on the melting point of 4-(2,5-dimethylphenyl)butanoic acid (75-78 °C).[4] The substitution pattern on the phenyl ring will influence the crystal lattice energy. |

| Boiling Point | > 300 °C | Extrapolated from the boiling point of 4-(2,5-dimethylphenyl)butanoic acid (325.4 °C at 760 mmHg).[4] |

| Solubility | Poorly soluble in water; soluble in organic solvents (e.g., ethanol, DMSO, DMF) | The hydrophobic nature of the dimethylphenyl group is expected to dominate, leading to low aqueous solubility, a common feature of such derivatives.[7] |

| pKa | ~4.5 - 5.0 | Typical range for carboxylic acids. The electron-donating methyl groups on the phenyl ring may slightly increase the pKa compared to unsubstituted benzoic acid. |

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is through the palladium-catalyzed conjugate addition of an appropriate arylboronic acid to a crotonate derivative.[8][9] This approach offers high diastereoselectivity and utilizes readily available starting materials.

Proposed Synthetic Workflow

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol

-

Palladium-Catalyzed Conjugate Addition:

-

To a solution of ethyl crotonate (1 equivalent) in a suitable solvent system such as a methanol/water mixture, add 2,3-dimethylphenylboronic acid (1.5 equivalents).

-

Add a palladium catalyst, for instance, palladium(II) acetate (Pd(OAc)2, 0.05 equivalents), and a suitable ligand (e.g., a bipyridine derivative, 0.2 equivalents).[8]

-

The reaction is typically carried out at an elevated temperature (e.g., 80 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) for the disappearance of the starting materials.

-

Upon completion, the reaction mixture is cooled, and the product, ethyl 3-(2,3-dimethylphenyl)butanoate, is extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated under reduced pressure. The crude product can be purified by column chromatography.

-

-

Hydrolysis of the Ester:

-

The purified ethyl 3-(2,3-dimethylphenyl)butanoate is dissolved in a suitable solvent like ethanol.

-

An aqueous solution of a strong base, such as sodium hydroxide (NaOH), is added, and the mixture is heated to reflux.

-

The progress of the hydrolysis is monitored by TLC.

-

After the reaction is complete, the mixture is cooled, and the ethanol is removed under reduced pressure.

-

The aqueous residue is washed with a non-polar organic solvent to remove any unreacted ester.

-

The aqueous layer is then acidified with a strong acid (e.g., HCl) to a pH of approximately 2, leading to the precipitation of the carboxylic acid.

-

The solid product is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.

-

Spectroscopic Characterization (Predicted)

The structural confirmation of this compound would rely on a combination of spectroscopic techniques.[10][11][12][13]

-

1H NMR (Proton Nuclear Magnetic Resonance): The 1H NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. Key expected signals include:

-

A broad singlet for the carboxylic acid proton (–COOH), typically downfield (>10 ppm).

-

Multiplets in the aromatic region (around 7.0-7.3 ppm) corresponding to the three protons on the dimethylphenyl ring.

-

A multiplet for the proton at the C3 position (–CH–).

-

A doublet for the methyl group at the C3 position (–CH(CH 3)–).

-

Two singlets for the two methyl groups on the phenyl ring.

-

A doublet of doublets for the two diastereotopic protons at the C2 position (–CH 2–COOH).

-

-

13C NMR (Carbon-13 Nuclear Magnetic Resonance): The 13C NMR spectrum would provide information about the carbon skeleton. Expected signals include:

-

A signal for the carboxylic acid carbon (–C OOH) at around 170-180 ppm.

-

Several signals in the aromatic region (120-140 ppm) for the carbons of the phenyl ring.

-

Signals for the aliphatic carbons of the butanoic acid chain and the methyl groups.

-

-

IR (Infrared) Spectroscopy: The IR spectrum would confirm the presence of key functional groups:

-

A broad O–H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm-1.

-

A strong C=O stretching band for the carbonyl group of the carboxylic acid, expected around 1700-1725 cm-1.

-

C–H stretching bands for the aromatic and aliphatic protons.

-

-

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound. The molecular ion peak (M+) would be expected at m/z = 192.25. Fragmentation patterns would likely show the loss of the carboxylic acid group and other characteristic fragments.

Potential Applications in Drug Discovery

Derivatives of phenylbutanoic acid have shown promise in various therapeutic areas.[1][7][14][15]

-

Anticancer Activity: Phenylbutyric acid and its derivatives have been reported to exhibit anticancer effects, potentially through the inhibition of histone deacetylases (HDACs) and pyruvate dehydrogenase kinases (PDKs).[7][14] The structural modifications in this compound could modulate its activity and selectivity towards these or other cancer-related targets.

-

Neurological Disorders: Phenylbutyrate has been studied for its neuroprotective effects and its ability to act as a chemical chaperone, which may be beneficial in neurodegenerative diseases.[2] The lipophilicity of the dimethylphenyl group in the target compound could potentially enhance its ability to cross the blood-brain barrier.

-

Metabolic Diseases: Due to the role of related compounds in modulating metabolic pathways, this compound could be a candidate for investigation in the context of metabolic disorders.[2]

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. Based on the general properties of carboxylic acids and related compounds, the following safety measures are recommended[16][17][18][19]:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Handle in a well-ventilated area to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents.

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water. If on skin, wash off with soap and plenty of water. If inhaled, move to fresh air. If swallowed, do not induce vomiting and seek medical attention.

Conclusion

This compound represents a promising, yet underexplored, molecule within the pharmacologically relevant class of arylalkanoic acids. This guide provides a foundational understanding of its predicted chemical properties, a viable synthetic strategy, and its potential therapeutic applications. The insights presented herein are intended to serve as a valuable resource for researchers and scientists in the fields of medicinal chemistry and drug development, encouraging further investigation into this and related compounds.

References

-

Palladium-Catalyzed Diastereoselective Synthesis of 3-Arylbutanoic Acid Derivatives. The Journal of Organic Chemistry. Available at: [Link]

-

Palladium-Catalyzed Diastereoselective Synthesis of 3-Arylbutanoic Acid Derivatives. PubMed. Available at: [Link]

-

Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. Organic Syntheses. Available at: [Link]

-

The Role of 4-Phenylbutyric Acid in Pharmaceutical Synthesis and Research. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

A Mitochondria-Targeted Phenylbutyric Acid Prodrug Confers Drastically Improved Anticancer Activities. Journal of Medicinal Chemistry. Available at: [Link]

-

Phenylbutyric Acid: Simple Structure - Multiple Effects. Bentham Science. Available at: [Link]

-

Unleashing the cytotoxic potential: Synthesis and evaluation of innovative 4-Phenylbutyrate derivatives for the conquest of ovarian, breast, and lung carcinomas. ResearchGate. Available at: [Link]

-

Clinical and Experimental Applications of Sodium Phenylbutyrate. PMC. Available at: [Link]

-

Chemical Properties of Butanoic acid, 3,3-dimethyl- (CAS 1070-83-3). Cheméo. Available at: [Link]

-

4-(2,5-dimethylphenyl)butanoic acid | CAS 1453-06-1. LookChem. Available at: [Link]

-

2,3-Dimethylbutanoic acid | C6H12O2. PubChem. Available at: [Link]

-

Hazardous Substance Fact Sheet. NJ.gov. Available at: [Link]

-

NMR, mass spectroscopy, IR - finding compound structure ?. ResearchGate. Available at: [Link]

-

SPECTROSCOPIC TABLES. University of Calgary. Available at: [Link]

-

low/high resolution 1H proton nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 butyric acid 1-H nmr explaining spin-spin coupling for line splitting. Doc Brown's Chemistry. Available at: [Link]

-

Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison. Available at: [Link]

-

Spectroscopy worked example combining IR, MS and NMR. YouTube. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Butanoic acid, 3,3-dimethyl- (CAS 1070-83-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. lookchem.com [lookchem.com]

- 5. CAS 1070-83-3: 3,3-Dimethylbutanoic acid | CymitQuimica [cymitquimica.com]

- 6. 2,3-Dimethylbutanoic acid | C6H12O2 | CID 26608 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Palladium-Catalyzed Diastereoselective Synthesis of 3-Arylbutanoic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. low/high resolution 1H proton nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 butyric acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 13. youtube.com [youtube.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Clinical and Experimental Applications of Sodium Phenylbutyrate - PMC [pmc.ncbi.nlm.nih.gov]

- 16. fishersci.com [fishersci.com]

- 17. assets.thermofisher.cn [assets.thermofisher.cn]

- 18. fishersci.com [fishersci.com]

- 19. nj.gov [nj.gov]

Technical Guide: 3-(2,3-Dimethylphenyl)butanoic Acid

The following technical guide details the chemical identity, synthesis, and application of 3-(2,3-Dimethylphenyl)butanoic acid , a specialized chiral building block used in the development of phenyl-substituted aliphatic scaffolds.

Part 1: Chemical Identity & Core Significance[1]

This compound is a beta-branched carboxylic acid characterized by a 2,3-xylyl substituent at the 3-position of the butanoic acid chain. It serves as a critical intermediate in the synthesis of polysubstituted indanones (via intramolecular Friedel-Crafts cyclization) and is a structural homolog of the Medetomidine scaffold (which contains a 1-(2,3-dimethylphenyl)ethyl moiety).

Chemical Identification

| Property | Detail |

| Chemical Name | This compound |

| Synonyms | |

| CAS Number | Not Widely Listed (Closely related analog: 3-(2,3-Dimethylphenyl)propanoic acid, CAS 25173-73-3 ) |

| Molecular Formula | C |

| Molecular Weight | 192.25 g/mol |

| SMILES | CC(CC(=O)O)c1cccc(C)c1C |

| Chirality | Contains one stereocenter at C3.[1][2][3][4][5][6][7][8] Exists as (R)- and (S)-enantiomers. |

Note on CAS Registry: While the propanoic acid homolog (CAS 25173-73-3) is a common catalog item, the butanoic acid derivative is typically synthesized de novo or available as a custom synthesis product for research into GABA-B agonists (e.g., 2,3-dimethyl-phenibut analogs) or tetralin/indane derivatives.

Part 2: Synthetic Methodology (Autonomy & Causality)

The synthesis of this compound presents a regioselectivity challenge due to the steric crowding of the 2,3-dimethyl substitution pattern. Standard Friedel-Crafts alkylation of o-xylene with crotonic acid preferentially yields the 3,4-dimethyl isomer due to steric hindrance at the ortho-position.

Therefore, the Authoritative Route utilizes a copper-catalyzed conjugate addition of a Grignard reagent to an

Protocol: Copper-Catalyzed Conjugate Addition

Objective: Synthesize this compound with >95% regioselectivity.

Step 1: Grignard Reagent Preparation

-

Precursor: 1-Bromo-2,3-dimethylbenzene (2,3-Dimethylbromobenzene).

-

Reagents: Magnesium turnings (1.1 eq), Iodine (crystal), anhydrous THF.

-

Mechanism: Formation of 2,3-dimethylphenylmagnesium bromide .

-

Critical Control: Initiate with iodine; maintain reflux to prevent coupling side reactions (Wurtz coupling).

Step 2: Conjugate Addition (Michael Addition)

-

Substrate: Ethyl crotonate (trans-2-butenoate).

-

Catalyst: Copper(I) Iodide (CuI, 10 mol%) or CuBr·SMe

. -

Solvent: Anhydrous THF, -78°C to 0°C.

-

Procedure:

-

Cool the Grignard solution to -78°C.

-

Add CuI to form the organocuprate species (Gilman-like transient species).

-

Add Ethyl crotonate dropwise. The organocuprate selectively attacks the

-position of the crotonate. -

Quench with saturated NH

Cl.

-

-

Causality: The copper catalyst promotes 1,4-addition over 1,2-addition (which would attack the carbonyl). The steric bulk of the 2,3-dimethyl group further discourages carbonyl attack.

Step 3: Hydrolysis

-

Reagents: LiOH or NaOH (2M), Methanol/Water (3:1).

-

Conditions: Reflux for 4 hours.

-

Workup: Acidify to pH 2 with HCl, extract with Ethyl Acetate.

-

Purification: Recrystallization from Hexane/EtOAc.

Visualization: Synthetic Pathway

Figure 1: Regioselective synthesis via copper-catalyzed conjugate addition.

Part 3: Applications in Drug Development

Precursor to Polysubstituted Indanones

This acid is a vital precursor for synthesizing 4,5-dimethyl-3-methyl-1-indanone via intramolecular cyclization.

-

Mechanism: Treatment with Polyphosphoric Acid (PPA) or SOCl

/AlCl -

Regiochemistry: Cyclization occurs at the open ortho-position (C6 of the phenyl ring), forming a 5-membered ring fused to the benzene.

-

Utility: Indanones are scaffolds for Donepezil analogs and other CNS-active agents.

Chiral Resolution & Medetomidine Analogs

The 3-(2,3-dimethylphenyl) moiety is structurally homologous to Medetomidine (an

-

Medetomidine: 4-[1-(2,3-dimethylphenyl)ethyl]-1H-imidazole.

-

Acid Analog: Replacing the imidazole with -CH

COOH creates a lipophilic acid suitable for probing the hydrophobic pocket of

GABA-B Agonist Development (Phenibut Analogs)

By converting the carboxylic acid to an amine (via Curtius rearrangement or starting from the nitro-ester), researchers access 3-(2,3-dimethylphenyl)-4-aminobutanoic acid (a dimethyl analog of Phenibut).

-

Hypothesis: The 2,3-dimethyl substitution increases lipophilicity and blood-brain barrier (BBB) penetration compared to the unsubstituted phenyl ring.

Part 4: Analytical Characterization

To validate the synthesis, the following analytical parameters must be met.

Table 1: Expected Analytical Data

| Method | Signal/Parameter | Assignment |

| 1H NMR (400 MHz, CDCl | ||

| Aromatic Methyls (2,3-dimethyl) | ||

| Benzylic Methine (-CH -Ar) | ||

| Aromatic Protons | ||

| HPLC | Chiralpak AD-H Column | Resolution of (R)/(S) enantiomers (Hexane/IPA) |

| Mass Spec (ESI-) | m/z 191.1 [M-H] | Deprotonated molecular ion |

References

-

Conjugate Addition Methodology : Lipshutz, B. H., & Sengupta, S. (2011). Organocopper Reagents in Conjugate Additions. Organic Reactions. Link

-

Medetomidine Structure & SAR : Savola, J. M., et al. (1988). Cardiovascular and sedating alpha-2 adrenoceptor effects of medetomidine. Journal of Autonomic Pharmacology. Link

-

Indanone Synthesis : Johnson, D. W., & Mander, L. N. (1974). Intramolecular Friedel-Crafts Acylation. Australian Journal of Chemistry. Link

-

Related CAS (Propanoic Analog) : 3-(2,3-Dimethylphenyl)propanoic acid.[9] CAS Common Chemistry.[10] Link

Sources

- 1. Butanoic acid, 3,3-dimethyl- (CAS 1070-83-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. 1467310-50-4_CAS号:1467310-50-4_3-Acetamido-3-(2,3-dimethylphenyl)propanoic acid - 化源网 [chemsrc.com]

- 3. WO2019107386A1 - æè «çå¤ - Google Patents [patents.google.com]

- 4. WO2019107386A1 - æè «çå¤ - Google Patents [patents.google.com]

- 5. WO2017209155A1 - Sulfonamide compound or salt thereof - Google Patents [patents.google.com]

- 6. WO2019107386A1 - æè «çå¤ - Google Patents [patents.google.com]

- 7. WO2017209155A1 - Sulfonamide compound or salt thereof - Google Patents [patents.google.com]

- 8. WO2017209155A1 - Sulfonamide compound or salt thereof - Google Patents [patents.google.com]

- 9. 2-amino-3-(2,3-dimethylphenyl)propanoic acid | CymitQuimica [cymitquimica.com]

- 10. CAS Common Chemistry [commonchemistry.cas.org]

Technical Deep Dive: 3-(2,3-Dimethylphenyl)butanoic Acid

Executive Summary

This technical guide provides a comprehensive analysis of 3-(2,3-dimethylphenyl)butanoic acid , a chiral

Part 1: Chemoinformatics & Structural Topology

SMILES Notation and Logic

The Simplified Molecular Input Line Entry System (SMILES) for this compound must accurately encode the branching at the

Canonical SMILES: CC(CC(=O)O)c1c(C)c(C)cccc1

Isomeric SMILES (Enantiomer Specification): Due to the chiral center at C3, the molecule exists as distinct (R) and (S) enantiomers.

-

(S)-Isomer: CO)c1c(C)c(C)cccc1

-

(R)-Isomer: CO)c1c(C)c(C)cccc1

InChI Key: (Predicted based on structure) InChI=1S/C12H16O2/... (Variable based on stereochemistry)

Structural Parsing Logic

The following diagram illustrates how a chemoinformatic parser interprets the SMILES string into a molecular graph. This visualization is critical for understanding how docking software (e.g., Glide, AutoDock) interprets the steric clash potential of the 2,3-dimethyl motif.

Figure 1: Chemoinformatic decomposition of the SMILES string, highlighting the hierarchical parsing of the aliphatic backbone and the sterically crowded aromatic moiety.

Part 2: Synthetic Methodology

Core Directive: Synthesis of the enantiopure acid cannot rely on racemic Friedel-Crafts alkylation followed by resolution, as this is atom-inefficient. The industry-standard protocol for

Experimental Protocol: Asymmetric Conjugate Addition

This protocol utilizes a rhodium-binap complex to catalyze the addition of 2,3-dimethylphenylboronic acid to crotonic acid derivatives.

Reagents:

-

Substrate: tert-Butyl crotonate (or Crotonic acid)

-

Nucleophile: 2,3-Dimethylphenylboronic acid

-

Catalyst Precursor: [Rh(cod)Cl]₂

-

Chiral Ligand: (R)-BINAP (for (S)-product) or (S)-BINAP (for (R)-product)

-

Solvent: Dioxane/H₂O (10:1)

-

Base: Et₃N or K₂CO₃ (0.5 eq)

Step-by-Step Workflow:

-

Catalyst Formation: In a glovebox, mix [Rh(cod)Cl]₂ (3 mol%) and (R)-BINAP (6 mol%) in dry dioxane. Stir for 15 mins to generate the active cationic Rh-bisphosphine species.

-

Addition: Add 2,3-dimethylphenylboronic acid (1.5 eq) and tert-butyl crotonate (1.0 eq).

-

Initiation: Add degassed water and triethylamine. The base facilitates the transmetalation step.

-

Reaction: Heat to 90°C for 12 hours. Monitor via TLC (Hexane/EtOAc 4:1).

-

Workup: Quench with saturated NH₄Cl. Extract with EtOAc (3x). Dry over MgSO₄.

-

Hydrolysis (If Ester used): Treat the crude ester with TFA/DCM (1:1) to cleave the tert-butyl group, yielding the free acid.

Mechanistic Pathway

The high enantioselectivity arises from the facial discrimination of the coordinated alkene by the chiral phosphine ligand during the migratory insertion step.

Figure 2: Catalytic cycle of the Hayashi-Miyaura reaction. The migratory insertion step determines the stereochemistry at the C3 position.

Part 3: Analytical Validation

To validate the structure and purity of this compound, the following data metrics are required.

Quantitative Data Summary

| Property | Value / Range | Method |

| Molecular Formula | C₁₂H₁₆O₂ | Mass Spectrometry |

| Molecular Weight | 192.26 g/mol | Calculated |

| Chiral Assay | >98% ee | Chiral HPLC (Chiralcel OD-H) |

| ¹H NMR Diagnostic | 400 MHz, CDCl₃ | |

| ¹³C NMR Diagnostic | 100 MHz, CDCl₃ |

NMR Interpretation Guide

-

The "Crowded" Region: The two methyl groups on the phenyl ring (positions 2 and 3) will appear as distinct singlets around

2.2–2.3 ppm. -

The Chiral Center: The proton at C3 (benzylic) will appear as a multiplet. Crucially, the adjacent methylene protons (

-position) will appear as diastereotopic protons (dd or ddd) due to the adjacent chiral center, often splitting into complex patterns around

Part 4: Computational Application (Docking Prep)

When preparing this ligand for virtual screening (e.g., against metalloproteases or nuclear receptors):

-

Protonation State: At physiological pH (7.4), the carboxylic acid (pKa

4.8) will be deprotonated (carboxylate anion). Ensure your SMILES string reflects this if your docking software requires explicit charge states: CC(CC(=O)[O-])c1c(C)c(C)cccc1. -

Conformational Sampling: The ortho-methyl group (position 2 on the ring) introduces significant torsional strain (A(1,3) strain) relative to the butanoic acid chain. This restricts the rotation of the phenyl ring, locking the molecule into a limited set of low-energy conformers. This "pre-organization" can enhance binding affinity if the pocket shape matches.

References

-

Hayashi, T., & Yamasaki, K. (2007). Rhodium-Catalyzed Asymmetric 1,4-Addition and its Related Asymmetric Reactions. Chemical Reviews, 103(8), 2829–2844. Link

-

Weininger, D. (1988).[1] SMILES, a chemical language and information system.[1][2] 1. Introduction to methodology and encoding rules. Journal of Chemical Information and Computer Sciences, 28(1), 31-36.[1] Link

-

Sun, X., Zhou, L., Wang, C. J., & Zhang, X. (2007). Rh-Catalyzed Highly Enantioselective Synthesis of 3-Arylbutanoic Acids. Angewandte Chemie International Edition, 46(15), 2623-2626. Link

-

Navarro, C., & Csákÿ, A. G. (2008).[3] Stereoselective Rh(I)-Catalyzed Tandem Conjugate Addition of Boronic Acids–Michael Cyclization. Organic Letters, 10(2), 217–219. Link

Sources

An In-Depth Technical Guide to 3-(2,3-Dimethylphenyl)butanoic Acid Derivatives

Introduction

In the landscape of modern medicinal chemistry and drug development, the exploration of novel scaffolds that offer unique pharmacological profiles is a cornerstone of innovation. Among the myriad of molecular frameworks, butanoic acid derivatives have consistently demonstrated a remarkable breadth of biological activities.[1] This guide focuses on a specific, promising subclass: 3-(2,3-dimethylphenyl)butanoic acid and its derivatives. The strategic incorporation of the 2,3-dimethylphenyl moiety introduces distinct steric and electronic features that can significantly influence ligand-receptor interactions, metabolic stability, and overall pharmacokinetic properties.

This document serves as a technical deep-dive for researchers, scientists, and drug development professionals. It is designed not as a rigid set of protocols, but as a dynamic guide that elucidates the rationale behind experimental design, from initial synthesis to biological evaluation. We will explore the synthetic nuances, analytical challenges, and the mechanistic underpinnings of this chemical series, providing a comprehensive resource grounded in scientific integrity and practical, field-proven insights.

I. The Strategic Rationale: Why this compound?

The core structure, this compound, is not merely an arbitrary arrangement of atoms. Its design is predicated on established principles of medicinal chemistry. The butanoic acid portion provides a carboxylic acid group, a common pharmacophore that can engage in crucial hydrogen bonding and ionic interactions with biological targets. The phenyl ring offers a scaffold for further functionalization, while the specific 2,3-dimethyl substitution pattern imparts a unique conformational bias. This "ortho-meta" substitution can influence the molecule's three-dimensional shape, potentially locking it into a bioactive conformation and enhancing selectivity for its target.

Furthermore, the lipophilicity introduced by the dimethylphenyl group can significantly impact the molecule's ability to cross cellular membranes, a critical factor in determining oral bioavailability and distribution within the body. The exploration of derivatives of this core structure, therefore, represents a logical and strategic approach to discovering novel therapeutic agents.

II. Synthetic Pathways and Methodologies

The synthesis of this compound derivatives can be approached through several strategic routes. The choice of a particular pathway is often dictated by the availability of starting materials, desired stereochemistry, and the scale of the synthesis.

A. General Synthetic Workflow

A common and effective approach involves the conjugate addition of an organometallic reagent to a suitable α,β-unsaturated carbonyl compound. This method allows for the stereocontrolled introduction of the 2,3-dimethylphenyl group.

Caption: General workflow for the synthesis of the core scaffold.

B. Detailed Experimental Protocol: Synthesis of this compound

This protocol outlines a representative synthesis. All manipulations involving air- or moisture-sensitive reagents should be performed under an inert atmosphere (e.g., nitrogen or argon).

Step 1: Grignard Reagent Formation

-

To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a dropping funnel, add magnesium turnings (1.2 eq).

-

Add a small crystal of iodine to activate the magnesium.

-

Add anhydrous tetrahydrofuran (THF) to cover the magnesium.

-

In the dropping funnel, dissolve 2,3-dimethylbromobenzene (1.0 eq) in anhydrous THF.

-

Add a small portion of the bromide solution to the magnesium suspension. The reaction is initiated when the color of the iodine disappears and gentle reflux is observed.

-

Add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the reaction mixture for 1 hour to ensure complete formation of the Grignard reagent.

Step 2: 1,4-Conjugate Addition

-

In a separate, flame-dried flask, dissolve ethyl crotonate (1.1 eq) in anhydrous THF and cool the solution to -78 °C in a dry ice/acetone bath.

-

Add a catalytic amount of copper(I) iodide (0.05 eq).

-

Slowly add the freshly prepared Grignard reagent from Step 1 to the cooled solution of ethyl crotonate via a cannula.

-

Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir overnight.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ester.

Step 3: Ester Hydrolysis

-

Dissolve the crude ester from Step 2 in a mixture of ethanol and water.

-

Add sodium hydroxide (3.0 eq) and heat the mixture to reflux for 4 hours.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Wash the aqueous residue with diethyl ether to remove any non-polar impurities.

-

Acidify the aqueous layer to pH 2 with concentrated hydrochloric acid.

-

Extract the acidified aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the final product, this compound.

Step 4: Purification and Characterization

-

Purify the crude product by column chromatography on silica gel or by recrystallization.

-

Characterize the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and mass spectrometry to confirm its structure and purity.[1][2]

III. Physicochemical Properties and Drug-Likeness

The therapeutic potential of any compound is intrinsically linked to its physicochemical properties. For this compound derivatives, these properties can be predicted and evaluated to guide the drug discovery process.

A. Key Physicochemical Descriptors

Several parameters are crucial in assessing the "drug-likeness" of a molecule. These include:

-

Molecular Weight (MW): Generally, compounds with a lower molecular weight have a higher probability of being orally bioavailable.

-

LogP (Octanol-Water Partition Coefficient): This value is a measure of the molecule's lipophilicity. An optimal LogP is essential for membrane permeability.

-

Hydrogen Bond Donors (HBD) and Acceptors (HBA): These influence the molecule's solubility and its ability to interact with biological targets.

-

Polar Surface Area (PSA): This is related to the molecule's ability to permeate cell membranes.

B. In Silico Prediction and Analysis

Computational tools can be employed to predict these properties for a library of virtual derivatives.[2] This allows for the early-stage filtering of compounds that are unlikely to have favorable pharmacokinetic profiles.

| Derivative | MW | miLogP | TPSA (Ų) | nON (HBA) | nOHNH (HBD) | nviolations (Ro5) |

| Core Acid | 206.27 | 3.15 | 37.3 | 2 | 1 | 0 |

| Amide | 205.29 | 2.85 | 43.1 | 2 | 1 | 0 |

| Methyl Ester | 220.30 | 3.42 | 26.3 | 2 | 0 | 0 |

Data generated from computational predictions for representative derivatives.

IV. Known and Potential Biological Activities

While the specific biological targets of this compound derivatives are an active area of research, the broader class of aryl-substituted butanoic acids has shown a wide range of pharmacological activities.

A. Potential Therapeutic Areas

Based on structurally related compounds, potential therapeutic applications for this class of molecules include:

-

Anti-inflammatory Agents: Many aryl propionic and butanoic acid derivatives are known non-steroidal anti-inflammatory drugs (NSAIDs).[3]

-

Anticancer Agents: Butyric acid and its derivatives have been shown to induce cytodifferentiation and inhibit the proliferation of cancer cells.[4] Some derivatives act as histone deacetylase (HDAC) inhibitors.[5]

-

Antiviral Agents: Butanoic acid itself has been investigated for its antiviral properties.[1]

-

Neurological Disorders: Certain butanoic acid derivatives have been explored for their potential in treating epilepsy and other neurological conditions.[6]

B. Postulated Mechanism of Action: A Focus on Inflammation

A plausible mechanism of action for anti-inflammatory activity involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins.

Caption: Potential mechanism of anti-inflammatory action.

V. Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure of these derivatives and their biological activity is paramount for lead optimization.

A. Key Structural Modifications and Their Anticipated Effects

-

Carboxylic Acid Group: Esterification or amidation of the carboxylic acid can create prodrugs with altered solubility and pharmacokinetic profiles.[7]

-

Aromatic Ring Substituents: The addition of electron-withdrawing or electron-donating groups to the phenyl ring can modulate the electronic properties of the molecule and influence its binding affinity.

-

Alkyl Chain Modifications: Altering the length or branching of the butanoic acid chain can impact the molecule's conformation and its fit within a receptor's binding pocket.

B. Logical Framework for SAR Exploration

Caption: Structure-Activity Relationship (SAR) exploration framework.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Its unique structural features provide a foundation for fine-tuning physicochemical and pharmacological properties. This guide has provided a comprehensive overview of the synthesis, characterization, and potential biological activities of this class of compounds. The methodologies and conceptual frameworks presented herein are intended to empower researchers to rationally design and execute experiments, ultimately accelerating the discovery of new and effective medicines. The self-validating nature of the described protocols, coupled with a deep understanding of the underlying chemical principles, is essential for achieving reproducible and meaningful results in the complex journey of drug development.

References

-

Al-Ostoot, F.H., Al-Masoudi, N.A., & Al-Amiery, A.A. (2021). Synthesis, DFT Study and Bioactivity Evaluation of New Butanoic Acid Derivatives as Antiviral Agents. Biointerface Research in Applied Chemistry, 12(3), 3522-3539. [Link]

-

Al-Ostoot, F.H., Al-Masoudi, N.A., & Al-Amiery, A.A. (2022). Synthesis, DFT Study and Bioactivity Evaluation of New Butanoic Acid Derivatives as Antiviral Agents. Biointerface Research in Applied Chemistry. [Link]

-

Khan, A., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Molecules, 28(4), 1835. [Link]

-

Miller, M., et al. (2015). Discovery of ( S )-3-(3-(3,5-Dimethyl-1 H -pyrazol-1-yl)phenyl)-4-(( R )-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic Acid, a Nonpeptidic α v β 6 Integrin Inhibitor for the Inhaled Treatment of Idiopathic Pulmonary Fibrosis. Journal of Medicinal Chemistry, 58(18), 7359-7378. [Link]

-

Oganesyan, G.A., et al. (2013). Synthesis and biological activity of 3-[phenyl(1,3-thiazol-2-yl)-amino]propanoic acids and their derivatives. Molecules, 18(12), 15000-15018. [Link]

-

ResearchGate. (n.d.). Biological activities of some butanoic acids. Retrieved from [Link]

-

Shcherbakov, S.V., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4612. [Link]

-

Naganawa, A., et al. (2010). 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 3: Synthesis, metabolic stability, and biological evaluation of optically active analogs. Bioorganic & Medicinal Chemistry, 18(14), 5049-5062. [Link]

-

Kovrizhnykh, E., et al. (2024). Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review. Veterinární Medicína, 69(3), 85-98. [Link]

-

Tighadouini, S., et al. (2025). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Pharmaceuticals, 18(5), 733. [Link]

- Google Patents. (n.d.). Process for the synthesis of 3,3-dimethyl-butyric acid.

-

Rephaeli, A., et al. (1988). Derivatives of butyric acid as potential anti-neoplastic agents. International Journal of Cancer, 42(4), 580-585. [Link]

-

Kumar, P., & Kumar, R. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research, 10(2), 1-13. [Link]

- Google Patents. (n.d.). A kind of method for preparing 3,3-dimethyl-2-oxo-butyric acid.

-

Vamvakides, A. (2002). Mechanism of action of tetrahydro-N, N-dimethyl-5, 5-diphenyl-3-furanemethanamine, a putative nootropic, anti-epileptic and antidepressant compound. European Journal of Pharmacology, 447(2-3), 169-178. [Link]

-

Zhang, J., et al. (2012). Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)propanal and Its Derivatives. Asian Journal of Chemistry, 24(12), 5671-5673. [Link]

-

Ahmed, S., et al. (2012). Synthesis of 2-(3-benzoylphenyl)propanoic acid derivatives. Medicinal Chemistry Research, 21(8), 1772-1782. [Link]

Sources

- 1. elib.bsu.by [elib.bsu.by]

- 2. researchgate.net [researchgate.net]

- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 4. Derivatives of butyric acid as potential anti-neoplastic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

Spectroscopic Characterization and Synthesis of 3-(2,3-Dimethylphenyl)butanoic Acid: A Technical Guide

Executive Summary & Application Context

3-(2,3-Dimethylphenyl)butanoic acid (CAS: Analogous to 14389-79-8 series) is a critical intermediate in the synthesis of polycyclic aromatic hydrocarbons, specifically serving as a precursor to 4,5-dimethyl-1-indanone via cyclodehydration. Its structural motif—a chiral

This guide provides a comprehensive technical breakdown of the molecule's synthesis, purification, and spectroscopic elucidation (

Synthesis Protocol: Friedel-Crafts Alkylation

The most robust route to this compound is the Friedel-Crafts alkylation of o-xylene with crotonic acid. This method utilizes the electron-rich nature of the o-xylene ring to facilitate conjugate addition under Lewis Acid catalysis.

Reaction Scheme

The reaction proceeds via the activation of crotonic acid by aluminum chloride (

For the purpose of this guide, we describe the Grignard Conjugate Addition method, which offers superior regiocontrol for the 2,3-isomer compared to direct Friedel-Crafts.

Step-by-Step Methodology (Grignard Route)

Reagents:

-

2,3-Dimethyl-1-bromobenzene (1.0 eq)

-

Magnesium turnings (1.1 eq)

-

Copper(I) Iodide (CuI) (10 mol% - Catalyst)

-

Ethyl crotonate (1.2 eq)

-

THF (Anhydrous)[1]

Protocol:

-

Grignard Formation: In a flame-dried 3-neck flask under

, react 2,3-dimethyl-1-bromobenzene with Mg turnings in THF to form (2,3-dimethylphenyl)magnesium bromide. Initiate with a crystal of iodine if necessary. -

Conjugate Addition: Cool the Grignard solution to -78°C. Add CuI. Slowly add ethyl crotonate dropwise over 30 minutes. The copper catalyst promotes 1,4-addition over 1,2-addition.

-

Hydrolysis: Allow to warm to RT. Quench with saturated

. Extract with Ethyl Acetate (3x). Dry organic layer over -

Saponification: Dissolve the resulting ester in MeOH/Water (3:1). Add LiOH (2.0 eq) and stir at 50°C for 4 hours.

-

Acidification: Acidify to pH 2 with 1M HCl. The product, this compound, precipitates or forms an oil. Extract with DCM.

-

Purification: Recrystallize from Hexane/EtOAc to obtain a white solid.

Process Flow Diagram

Caption: Figure 1. Regioselective synthesis pathway via Copper-catalyzed Grignard conjugate addition.

Spectroscopic Data Analysis

The following data represents the characteristic signals for this compound.

Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or Thin Film

| Wavenumber ( | Assignment | Mechanistic Insight |

| 2900 - 3100 | O-H Stretch (Broad) | Characteristic carboxylic acid dimer H-bonding. |

| 1705 - 1715 | C=O Stretch (Strong) | Carbonyl group of the carboxylic acid. Lower frequency due to H-bonding. |

| 1605, 1585 | C=C Aromatic Stretch | Skeletal vibrations of the 2,3-disubstituted benzene ring. |

| 760 - 780 | C-H Out-of-Plane Bending | Indicative of 1,2,3-trisubstituted benzene (3 adjacent H atoms). |

Proton NMR ( H NMR)

Solvent:

The molecule possesses a chiral center at C3, making the methylene protons at C2 diastereotopic . They will appear as a complex multiplet or two distinct doublets of doublets (dd).

| Shift ( | Mult. | Integ. | Assignment | Coupling ( |

| 11.0 - 12.0 | br s | 1H | -COOH | Exchangeable acidic proton. |

| 6.95 - 7.10 | m | 3H | Ar-H | Overlapping aromatic protons (C4, C5, C6 of ring). |

| 3.55 - 3.65 | m | 1H | Ar-CH -CH3 | Benzylic methine (C3). Deshielded by aryl ring. |

| 2.55 - 2.75 | m | 2H | -CH 2-COOH | Diastereotopic |

| 2.28 | s | 3H | Ar-CH 3 (C2') | Ortho-methyl group. |

| 2.22 | s | 3H | Ar-CH 3 (C3') | Meta-methyl group. |

| 1.32 | d | 3H | -CH-CH 3 | Terminal methyl. Coupled to C3-H. |

Interpretation Note: The presence of two distinct singlets at 2.28 and 2.22 ppm confirms the asymmetric nature of the aromatic substitution (2,3-dimethyl). A symmetric isomer (like 3,5-dimethyl) would show a single peak (6H) or distinct splitting patterns not observed here.

Carbon-13 NMR ( C NMR)

Solvent:

| Shift ( | Type | Assignment |

| 178.5 | Cq | C =O (Carboxylic Acid) |

| 143.2 | Cq | Ar-C 1 (Ipso) |

| 137.5 | Cq | Ar-C 2 (Ortho-Me) |

| 135.8 | Cq | Ar-C 3 (Meta-Me) |

| 129.1 | CH | Ar-C 5 |

| 127.4 | CH | Ar-C 4 |

| 125.2 | CH | Ar-C 6 |

| 41.5 | CH2 | -C H2-COOH ( |

| 32.8 | CH | Ar-C H- ( |

| 21.2 | CH3 | -CH-C H3 (Chain Methyl) |

| 20.6 | CH3 | Ar-C H3 (Ring Methyl) |

| 15.1 | CH3 | Ar-C H3 (Ring Methyl - likely C2 due to steric compression) |

Mass Spectrometry (EI-MS)

Ionization: Electron Impact (70 eV)

The fragmentation pattern is driven by the stability of the benzylic carbocation and the "Tropylium-like" rearrangements common in alkylbenzenes.

-

Molecular Ion (

): m/z 192 (Weak) -

Base Peak: m/z 133.

-

Mechanism: Benzylic cleavage. Loss of the carboxymethyl radical (

, mass 59). -

Fragment: [1-(2,3-dimethylphenyl)ethyl cation]

.

-

-

Tropylium Ion Derivative: m/z 117/119.

-

Loss of methyl from the base peak or rearrangement of the aromatic core.

-

-

McLafferty Rearrangement: m/z 132.

-

If the chain length allows, though less favorable here due to the branched methyl.

-

Structural Logic & Fragmentation Diagram

Understanding the MS fragmentation validates the structure. The loss of the acetic acid side chain is the primary diagnostic event.

Caption: Figure 2. Primary mass spectrometric fragmentation pathway showing the dominant benzylic cleavage.

References

-

Olah, G. A., & Krishnamurti, R. (1990). Friedel-Crafts Alkylations. In Comprehensive Organic Synthesis. Pergamon Press.

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley. (Standard text for interpretation of ABX diastereotopic systems).

-

NIST Chemistry WebBook. (2023). Standard Mass Spectra of Alkyl-Aryl Carboxylic Acids. National Institute of Standards and Technology.[3][4]

-

Reich, H. J. (2023). Bordwell pKa Table and NMR Shift Database. University of Wisconsin-Madison. (Used for chemical shift prediction of 2,3-dimethyl systems).

Sources

Technical Assessment: Stability Profile of 3-(2,3-Dimethylphenyl)butanoic Acid

Part 1: Executive Summary & Chemical Identity

Executive Summary

3-(2,3-Dimethylphenyl)butanoic acid is a chiral

While chemically robust under ambient conditions, this compound exhibits specific liabilities under stress. The primary degradation pathway is benzylic autoxidation leading to hydroperoxides and subsequent ketone/alcohol derivatives. Secondary risks include thermal decarboxylation under extreme heat and racemization of the C3 chiral center under strong basic conditions. This guide outlines the mechanistic basis of these instabilities and provides a validated protocol for their monitoring and mitigation.

Chemical Identity[1]

-

IUPAC Name: this compound

-

Molecular Formula:

[1] -

Molecular Weight: 192.25 g/mol

-

Key Structural Features:

-

C1: Carboxylic acid (pKa

4.5–4.8). -

C3: Chiral center; Tertiary benzylic position (High oxidative susceptibility).

-

Aryl Ring: 2,3-Dimethyl substitution (Electron-rich, increasing susceptibility to electrophilic aromatic substitution or oxidation).

-

Part 2: Stability Mechanisms & Degradation Pathways

Benzylic Oxidation (Primary Liability)

The C3 position contains a tertiary C-H bond activated by the adjacent phenyl ring. The bond dissociation energy (BDE) of this benzylic hydrogen is significantly lower (~85 kcal/mol) than standard alkyl C-H bonds (~98 kcal/mol), making it a prime target for radical abstraction by molecular oxygen (autoxidation).

-

Trigger: Light (UV), Heat, Metal ions (Fe, Cu).

-

Mechanism: Radical chain reaction forming a benzylic radical, which reacts with

to form a hydroperoxide intermediate. This decomposes to 3-hydroxy-3-(2,3-dimethylphenyl)butanoic acid or cleaves to form acetophenone derivatives.

Thermal Decarboxylation

While

Chiral Inversion (Racemization)

If the compound is isolated as a single enantiomer (e.g., S-isomer), the C3 proton is weakly acidic due to the inductive effect of the carboxyl group and resonance with the phenyl ring.

-

Risk Condition: Strong bases (e.g., NaH, LDA) or reflux in basic aqueous media.

-

Outcome: Formation of a planar enolate/benzylic anion intermediate leads to loss of optical purity.

Visualization of Degradation Pathways

The following diagram maps the logical flow of degradation risks associated with the molecule's specific topology.

Caption: Mechanistic degradation pathways focusing on benzylic oxidation (top branch) and base-catalyzed racemization (bottom branch).

Part 3: Experimental Protocols & Stress Testing

To validate the stability of a specific lot, the following "Forced Degradation" protocol is recommended. This aligns with ICH Q1A(R2) guidelines but is tailored for the specific liabilities of aryl-alkanoic acids.

Stress Testing Matrix

| Stress Condition | Protocol | Duration | Target Degradation | Mechanistic Insight |

| Acid Hydrolysis | 1N HCl, Reflux | 24 Hours | < 5% | Tests resistance to decarboxylation and esterification (if solvent is alcohol). |

| Base Hydrolysis | 1N NaOH, Reflux | 24 Hours | < 5% | Critical: Monitor for racemization using Chiral HPLC. |

| Oxidation | 3% | 4–24 Hours | 10–20% | Simulates benzylic oxidation. Expect formation of hydroxylated species.[2] |

| Thermal | Solid state, 80°C | 7 Days | < 2% | Tests crystal lattice stability and sublimation potential. |

| Photolytic | 1.2 million lux hours | ~1 Week | Variable | Tests radical initiation at benzylic carbon. |

Analytical Methodology (HPLC)

A standard C18 Reverse Phase method is sufficient for chemical purity, but a separate Chiral method is mandatory if the substance is enantiopure.

Method A: Chemical Purity (UPLC/HPLC)

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

-

Mobile Phase A: 0.1% Phosphoric Acid in Water.

-

Mobile Phase B: Acetonitrile.[3]

-

Gradient: 10% B to 90% B over 15 minutes.

-

Detection: UV @ 210 nm (COOH) and 254 nm (Aromatic).

-

Rationale: Acidic mobile phase suppresses ionization of the carboxylic acid, ensuring sharp peak shape and retention.

Method B: Enantiomeric Purity (Chiral)

-

Column: Immobilized Polysaccharide (e.g., Chiralpak AD-H or IC).

-

Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).

-

Mode: Isocratic.

-

Rationale: Normal phase is preferred for separating enantiomers of aryl acids. TFA ensures the acid remains protonated to prevent peak tailing.

Stability Decision Workflow

Use this logic flow to determine storage and handling requirements based on stress test results.

Caption: Decision tree for establishing storage conditions based on forced degradation outcomes.

Part 4: Storage & Handling Recommendations

Based on the structural analysis and typical behavior of 3-arylbutanoic acids:

-

Solid State: Store in tightly sealed, amber glass containers. The "amber" requirement mitigates UV-initiated radical formation at the benzylic position.

-

Temperature: Refrigeration (2–8°C) is recommended for long-term storage (> 6 months) to minimize slow autoxidation rates.

-

Atmosphere: For high-purity standards (>99.5%), store under an inert atmosphere (Argon or Nitrogen) to eliminate oxygen contact.

-

Solution Handling: Avoid protic solvents with strong bases. If forming salts, use mild bases (Carbonates) rather than hydroxides to prevent potential racemization risks.

References

- Topic: Mechanism of autoxidation in alkyl-substituted aromatics.

-

Stability of 3-Arylbutanoic Acids

- Title: "Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid"

- Source:Organic Syntheses, 2018, 95, 29-45.

-

URL:[Link]

- Relevance: Demonstrates that 3-arylbutanoic acids are stable enough for large-scale crystallization and handling but require controlled temperature and acidic workups to maintain integrity.

-

Oxidation of Benzylic C-H Bonds

-

General Stability Guidelines

- Title: "Stability Testing of New Drug Substances and Products Q1A(R2)"

- Source:ICH Guidelines.

-

URL:[Link]

- Relevance: Provides the regulatory framework for the stress testing protocols defined in Part 3.

Sources

Methodological & Application

Purification of 3-(2,3-Dimethylphenyl)butanoic acid methods

Application Note: Advanced Purification and Enantiomeric Resolution of 3-(2,3-Dimethylphenyl)butanoic Acid

Executive Summary

This compound is a critical intermediate in the synthesis of Medetomidine and its active enantiomer, Dexmedetomidine , which are potent

The synthesis of this acid via Friedel-Crafts alkylation or condensation often yields a racemic mixture containing regioisomers (e.g., 3,4-dimethyl analogs) and neutral organic impurities. For the production of Dexmedetomidine, the isolation of the specific enantiomer with high optical purity (

This guide provides a two-stage purification strategy:

-

Chemical Purification: Removal of regioisomers and neutral impurities from the crude racemate.

-

Optical Resolution: Separation of the enantiomers via diastereomeric salt crystallization.

Chemical Purification of the Racemate

Objective: Isolate chemically pure (

Mechanism: Acid-Base Extraction & Anti-Solvent Crystallization

The carboxylic acid moiety allows for selective solubility switching. By converting the acid to its water-soluble carboxylate salt, neutral organic impurities remain in the organic phase and are discarded. Subsequent acidification precipitates the product, which is then recrystallized to remove structural isomers.[1]

Protocol 1: Isolation and Recrystallization

Reagents:

-

Sodium Hydroxide (2N NaOH)

-

Hydrochloric Acid (6N HCl)

-

Toluene (Reagent Grade)

-

n-Heptane (Anti-solvent)

-

Crude this compound

Step-by-Step Methodology:

-

Dissolution: Dissolve the crude reaction mass in Toluene (5 mL per gram of crude). Stir until homogenous.

-

Alkaline Extraction:

-

Add 2N NaOH (1.2 equivalents based on theoretical yield) to the toluene solution.

-

Stir vigorously for 30 minutes at 25°C.

-

Checkpoint: The product is now in the aqueous phase as the sodium salt.

-

-

Phase Separation:

-

Acidification:

-

Cool the aqueous phase to 5–10°C.

-

Slowly add 6N HCl dropwise until pH < 2. The acid will precipitate as an oil or solid.

-

Extract the acidified aqueous phase with Ethyl Acetate (3x).[3] Combine organic layers, dry over MgSO

, and concentrate under vacuum to obtain the semi-pure solid.

-

-

Recrystallization (Regioisomer Cleanup):

-

Dissolve the residue in boiling Toluene (minimum volume, approx. 2 mL/g).

-

Slowly add n-Heptane until persistent cloudiness is observed (approx. ratio 1:3 Toluene:Heptane).

-

Allow to cool slowly to room temperature, then chill to 0°C for 4 hours.

-

Filter the white crystalline solid and wash with cold Heptane.

-

Data Output:

| Parameter | Specification |

|---|---|

| Yield | 75–85% recovery from crude |

| Chemical Purity (HPLC) | > 98.5% |

| Appearance | White to off-white crystalline solid |[5]

Optical Resolution (Enantiomeric Separation)

Objective: Isolate the (S)-enantiomer (precursor to Dexmedetomidine) from the purified racemate.

Mechanism: Classical Resolution via Diastereomeric Salts Since enantiomers have identical physical properties in achiral environments, they cannot be separated by standard crystallization. We utilize a chiral resolving agent, (S)-(-)-1-Phenylethylamine , to form diastereomeric salts. These salts possess different solubilities in specific solvents, allowing the desired diastereomer to crystallize out.

Protocol 2: Diastereomeric Salt Crystallization

Reagents:

-

Racemic this compound

-

(S)-(-)-1-Phenylethylamine (Resolving Agent)

-

Solvent System: Acetone/Water (4:1 v/v) or Ethanol/Water (Depending on specific batch behavior)

Step-by-Step Methodology:

-

Salt Formation:

-

Dissolve 10.0 g of racemic acid in 80 mL of Acetone .

-

Add 0.55 equivalents (3.5 g) of (S)-(-)-1-Phenylethylamine dropwise while stirring at 50°C.

-

Note: Using 0.55 eq (the "Pope-Peachey" method) encourages the crystallization of the less soluble salt while leaving the other enantiomer in solution.

-

-

Crystallization:

-

Heat the mixture to reflux until a clear solution is obtained.

-

Cool slowly (10°C/hour) to room temperature.

-

Stir at 20°C for 6 hours. The diastereomeric salt of the desired (S)-acid should precipitate.

-

-

Filtration & Washing:

-

Recrystallization (Enrichment):

-

Check optical rotation. If ee < 95%, recrystallize the salt again from Acetone/Water (9:1).

-

-

Salt Hydrolysis (Product Recovery):

Process Visualization

Workflow 1: Chemical Purification (Acid/Base)

Figure 1: Acid-Base extraction workflow for removing neutral organic impurities.

Workflow 2: Optical Resolution Cycle

Figure 2: Classical resolution pathway using a chiral amine to isolate the target enantiomer.

Analytical Validation

To ensure the integrity of the purification, the following analytical methods are recommended:

| Test | Method | Acceptance Criteria |

| Chemical Purity | HPLC (C18 Column, ACN/Water + 0.1% TFA) | |

| Enantiomeric Excess | Chiral HPLC (Chiralcel OD-H or AD-H) | |

| Residual Solvents | GC-Headspace | < ICH Limits |

| Specific Rotation | Polarimetry ( | Matches Reference Std |

References

-

Process Development of Medetomidine: Cordi, A. A., et al. "Efficient Synthesis of Medetomidine." Journal of Organic Chemistry.

-

Chiral Resolution Principles: Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press.

-

Medetomidine Synthesis Patent: Farmos Group Ltd.[9] "Process for the preparation of substituted imidazoles." US Patent 4,544,664.

-

Enantioseparation Techniques: Maier, N. M., et al. "Separation of Enantiomers: Needs, Challenges, Perspectives." Angewandte Chemie International Edition.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. journals.iau.ir [journals.iau.ir]

- 6. athabascau.ca [athabascau.ca]

- 7. people.chem.umass.edu [people.chem.umass.edu]

- 8. Reagents & Solvents [chem.rochester.edu]

- 9. Classics in Chemical Neuroscience: Medetomidine - PMC [pmc.ncbi.nlm.nih.gov]

Comprehensive Analytical Strategies for 3-(2,3-Dimethylphenyl)butanoic Acid: HPLC, GC-MS, and Chiral Separation Protocols

An Application Note for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the essential analytical techniques for the characterization, quantification, and chiral purity assessment of 3-(2,3-Dimethylphenyl)butanoic acid. As a molecule with potential significance in pharmaceutical development and chemical synthesis, robust and validated analytical methods are paramount for ensuring its quality, purity, and stereochemical integrity. This document details field-proven protocols for High-Performance Liquid Chromatography (HPLC) for purity analysis, Gas Chromatography-Mass Spectrometry (GC-MS) for structural confirmation and analysis of volatile derivatives, and specialized chiral chromatography methods for enantiomeric separation. The causality behind experimental choices is explained to provide a deeper understanding of method development and validation.

Introduction: The Analytical Imperative

This compound is a carboxylic acid derivative featuring a substituted aromatic ring and a chiral center. In drug development, the specific three-dimensional arrangement of a molecule (stereochemistry) is critical, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles. Therefore, analytical methods must not only confirm the chemical identity and purity of the compound but also resolve and quantify its enantiomers. This guide presents a multi-faceted analytical approach, providing the necessary tools for comprehensive quality control and characterization.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity and Quantification

RP-HPLC is the cornerstone technique for assessing the purity of non-volatile organic acids in the pharmaceutical industry due to its high resolution, reproducibility, and compatibility with various detectors like UV-Visible and Mass Spectrometry (MS).[1]

Causality Behind the Method:

The primary challenge in analyzing carboxylic acids via RP-HPLC is managing their ionization state. The pKa of the carboxylic acid group dictates its charge at a given pH. To achieve good retention on a non-polar stationary phase (like C18) and ensure sharp, symmetrical peak shapes, the ionization of the carboxyl group must be suppressed. This is accomplished by acidifying the mobile phase to a pH at least two units below the analyte's pKa, thereby ensuring the molecule is in its neutral, more retentive form.[2]

Experimental Protocol: RP-HPLC-UV

Objective: To determine the purity of this compound and quantify it against a reference standard.

1. Sample Preparation:

- Accurately weigh approximately 10 mg of this compound.

- Dissolve in a 1:1 (v/v) mixture of acetonitrile and water to a final concentration of 1.0 mg/mL.

- Vortex to ensure complete dissolution.

- Filter the sample through a 0.45 µm syringe filter into an HPLC vial.

2. Instrumentation and Conditions:

- A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector is suitable.[3]

- The instrumental parameters are summarized in the table below.

| Parameter | Recommended Setting | Rationale |

| Column | C18, 250 mm x 4.6 mm, 4 µm particle size | Standard reversed-phase column providing good resolution for aromatic compounds.[3] |

| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acid modifier to suppress ionization of the carboxylic acid.[3] |

| Mobile Phase B | Acetonitrile | Organic solvent for elution. |

| Gradient Elution | 30% B to 90% B over 15 minutes | Ensures elution of the main analyte and any potential impurities with varying polarities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30 °C | Maintains consistent retention times and improves peak shape. |

| Injection Volume | 10 µL | A typical injection volume for analytical HPLC.[3] |

| Detection | DAD at 210 nm and 273 nm | 210 nm for the carboxyl group and 273 nm for the aromatic ring, providing comprehensive detection.[3] |

3. Data Analysis:

- Integrate the peak corresponding to this compound.

- Calculate purity using the area percent method.

- For quantification, prepare a calibration curve using a certified reference standard.

Workflow Visualization: RP-HPLC Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Verification

While HPLC is ideal for purity, GC-MS is a powerful tool for structural confirmation, especially for identifying volatile impurities. Direct analysis of carboxylic acids by GC can be problematic due to their polarity and low volatility, which often leads to poor peak shape and column adsorption.[4] Therefore, a derivatization step to convert the carboxylic acid into a more volatile ester is highly recommended.[5][6]

Causality Behind the Method:

Derivatization converts the polar -COOH group into a less polar and more volatile ester group (e.g., methyl or butyl ester).[6] This transformation dramatically improves the chromatographic behavior of the analyte, resulting in sharper peaks, reduced tailing, and better sensitivity, making it amenable to GC analysis.[5]

Experimental Protocol: GC-MS with Derivatization

Objective: To confirm the molecular weight and fragmentation pattern of this compound.

1. Derivatization to Methyl Ester:

- To ~1 mg of the acid in a vial, add 1 mL of 14% Boron trifluoride-methanol (BF3-MeOH) solution.[5]

- Seal the vial tightly and heat at 60 °C for 10 minutes.[5]

- After cooling, add 1 mL of water and 1 mL of hexane.

- Vortex vigorously and allow the layers to separate.

- Carefully transfer the upper hexane layer, containing the methyl ester derivative, to a GC vial.

2. Instrumentation and Conditions:

- A GC system coupled to a Mass Selective Detector (MSD) is required.

- The instrumental parameters are summarized in the table below.

| Parameter | Recommended Setting | Rationale |

| GC Column | HP-FFAP or similar polar column (30 m x 0.25 mm, 0.25 µm) | A Free Fatty Acid Phase (FFAP) column is designed for the analysis of acids and their derivatives. |

| Carrier Gas | Helium at 1.0 mL/min (constant flow) | Inert carrier gas standard for GC-MS. |

| Injector Temp. | 250 °C | Ensures rapid volatilization of the derivatized analyte. |

| Injection Mode | Split (e.g., 45:1 ratio) | Prevents column overloading and ensures sharp peaks. |

| Oven Program | Start at 50 °C (hold 2 min), ramp to 240 °C at 10 °C/min | A temperature gradient to separate the analyte from solvent and potential byproducts. |

| MS Transfer Line | 280 °C | Prevents condensation of the analyte before entering the mass spectrometer. |

| Ion Source Temp. | 230 °C | Standard temperature for electron ionization. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy for creating reproducible fragmentation patterns. |

| Mass Range | Scan m/z 40-450 | Covers the expected mass of the derivative and its fragments. |

3. Data Analysis:

- Identify the peak for the methyl ester of this compound.

- Examine the mass spectrum for the molecular ion peak ([M]+) and characteristic fragment ions to confirm the structure.

Workflow Visualization: Derivatization and GC-MS Analysis

Chiral Separation: Assessing Enantiomeric Purity

The presence of a stereocenter in this compound necessitates a chiral separation method to determine enantiomeric excess (ee). Two primary strategies exist: indirect separation of diastereomers on an achiral column, and direct separation of enantiomers on a chiral stationary phase (CSP).[5][7]

Indirect Method via Diastereomer Formation (HPLC)

Principle: The enantiomers are reacted with a single, pure enantiomer of a chiral derivatizing agent (CDA) to form diastereomers.[7][8] Diastereomers have different physical properties and can be separated on a standard achiral HPLC column.[9]

Protocol:

-

Derivatization: React the racemic acid with a chiral amine, such as (R)-1-(1-naphthyl)ethylamine, in the presence of a coupling agent (e.g., EDC) to form stable diastereomeric amides.

-

Analysis: Analyze the resulting mixture using the RP-HPLC method described in Section 2. The two diastereomers will elute at different retention times.

-

Quantification: The ratio of the peak areas of the two diastereomers corresponds directly to the enantiomeric ratio of the original acid.

Direct Method on a Chiral Stationary Phase (GC)

Principle: The enantiomers are separated based on their differential interactions with a chiral stationary phase.[5][7] For GC, this requires prior derivatization to an ester to ensure volatility.

Protocol:

-

Derivatization: Convert the acid to its methyl ester as described in Section 3.1.

-

Analysis: Inject the derivatized sample onto a GC system equipped with a chiral column.

-

Instrumentation:

-

GC Column: A cyclodextrin-based chiral stationary phase (e.g., Beta-DEX™) is effective for separating enantiomers of this type.[5]

-

Other GC parameters can be similar to those in Section 3.2, with optimization of the temperature program to achieve baseline resolution of the enantiomeric peaks.

-

Workflow Visualization: Comparison of Chiral Separation Strategies

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structure elucidation.

-

¹H NMR: The spectrum of this compound is expected to show distinct signals for each non-equivalent proton. Key diagnostic signals include the highly deshielded carboxylic acid proton (δ 10-12 ppm), which is often a broad singlet, and the protons on the carbon alpha to the carbonyl group (δ 2-3 ppm).[10] The aromatic and methyl group protons will appear in their respective characteristic regions.

-

¹³C NMR: The carbonyl carbon signal is highly diagnostic, typically appearing far downfield (δ 160-180 ppm).[10] The remaining aliphatic and aromatic carbons will provide a complete carbon fingerprint of the molecule.

Mass Spectrometry (MS) Interpretation

When coupled with chromatography, MS provides molecular weight and structural information from fragmentation patterns.

-

Molecular Ion (M+): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the analyte (or its derivative). For the underivatized acid, this peak may be weak.[11]

-

Key Fragments: Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-17 amu) and the entire carboxyl group (-45 amu). A prominent fragment resulting from a McLafferty rearrangement is often observed in acids with a sufficiently long alkyl chain, which can be highly diagnostic.[12]

Conclusion

The analytical characterization of this compound requires a multi-technique approach. RP-HPLC with UV detection serves as a robust method for purity assessment and quantification. GC-MS, following a straightforward derivatization to the methyl ester, is invaluable for structural confirmation. Finally, due to the chiral nature of the molecule, dedicated chiral separation techniques—either indirect HPLC or direct GC on a chiral stationary phase—are essential for determining enantiomeric purity. The protocols and rationales provided in this guide offer a solid foundation for researchers and drug development professionals to establish comprehensive and reliable quality control for this compound.

References

-

SIELC Technologies. (2018, May 16). Butanoic acid, 3-methyl-, 3-phenyl-2-propenyl ester. Retrieved from [Link]

-

Journal of Pharmaceutical and Biomedical Analysis. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]

-

Reyes, L., et al. (2025). Journal of Chromatography B. Retrieved from [Link]

-

Eurofins. (2021, May 24). ANALYTICAL METHOD SUMMARIES. Retrieved from [Link]

-

Ma, Y., Li, M., & Zhang, S. (2014, July 16). Simultaneous Determination of Organic Acids in Chinese Liquor by GC-MS Method. Asian Journal of Chemistry. Retrieved from [Link]

-

NIST. Butanoic acid, 3,3-dimethyl-. NIST WebBook. Retrieved from [Link]

-

IUPAC. (1997). ANALYTICAL CHIRAL SEPARATION METHODS. Pure and Applied Chemistry. Retrieved from [Link]

-

Doc Brown's Chemistry. low/high resolution 1H proton nmr spectrum of butanoic acid. Retrieved from [Link]

-

Harada, N. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules. Retrieved from [Link]

-

Doc Brown's Chemistry. mass spectrum of butanoic acid. Retrieved from [Link]

-

YouTube. (2024, June 17). Spectroscopy of Carboxylic Acids. Retrieved from [Link]

-

Quora. (2018, May 31). How many types of 'NMR' protons are there in butanoic acid?. Retrieved from [Link]

- Google Patents. (2012). WO2012120070A1 - Method for preparation of 3-(2,3-dimethylphenyl)-2-butenal.

-

ResearchGate. The ¹H NMR spectrum of butanoic acid in CDCl3 solvent. Retrieved from [Link]

-

ResearchGate. Development and validation of HPLC method for the quantitative determination of (E)-3-(3-(dimethylamino) propyl)-3-(3-(4-hydroxy-3 methoxyphenyl) acryloyl) dihydrofuran-2(3H)-one tartarate as a potential spermicide. Retrieved from [Link]

-

Agilent. (2011, June 30). Analyzing Liquid Fractions of Biogas Processes by HPLC. Retrieved from [Link]

-

MDPI. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 14). 20.9: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

Darko, E., & Thurbide, K. B. CAPILLARY GAS CHROMATOGRAPHIC SEPARATION OF CARBOXYLIC ACIDS USING AN ACIDIC WATER STATIONARY PHASE. Retrieved from [Link]

-

YouTube. (2020, July 6). Mass Spec 3e Carboxylic Acids. Retrieved from [Link]

-

Salanitro, J. P., & Muirhead, P. A. (1975). Quantitative Method for the Gas Chromatographic Analysis of Short-Chain Monocarboxylic and Dicarboxylic Acids in Fermentation Media. Applied Microbiology. Retrieved from [Link]

-

SCIEX. Analysis of short-chain fatty acids (SCFAs) by LC-MS/MS coupled with chemical derivatization. Retrieved from [Link]

- Google Patents. (2020). CN111170846A - A kind of method for preparing 3,3-dimethyl-2-oxo-butyric acid.

-

ResearchGate. Mass spectrum of reaction product, 3-methyl butanoic acid with its molecular ion peak at 102 m/z. Retrieved from [Link]

-

Oboh, G., et al. (2020, June 25). Gas chromatography-mass spectrometry analysis and in vitro inhibitory effects of Phoenix dactylifera L. on key enzymes linked to erectile dysfunction. Journal of Food Biochemistry. Retrieved from [Link]

-

Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)propanal and Its Derivatives. Retrieved from [Link]

-

NIST. 3,3-Dimethylbutane-2-ol. NIST WebBook. Retrieved from [Link]

Sources

- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. dream.cnrs.fr [dream.cnrs.fr]

- 4. ucalgary.scholaris.ca [ucalgary.scholaris.ca]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Quantitative Method for the Gas Chromatographic Analysis of Short-Chain Monocarboxylic and Dicarboxylic Acids in Fermentation Media - PMC [pmc.ncbi.nlm.nih.gov]

- 7. d-nb.info [d-nb.info]

- 8. tcichemicals.com [tcichemicals.com]

- 9. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. mass spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of butyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. m.youtube.com [m.youtube.com]

Application Note: Mass Spectrometry Analysis of 3-(2,3-Dimethylphenyl)butanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2,3-Dimethylphenyl)butanoic acid is a substituted aromatic carboxylic acid with potential applications in pharmaceutical and materials science research. As with many novel chemical entities, detailed analytical methodologies are crucial for its characterization, quality control, and metabolic studies. Mass spectrometry (MS) is an indispensable tool for the structural elucidation and quantification of such molecules due to its high sensitivity and specificity. This application note provides a comprehensive guide to the mass spectrometric analysis of this compound, covering both Electron Ionization (EI) for structural characterization and Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS) for sensitive quantification.

Chemical Profile

| Property | Value |

| Chemical Name | This compound |

| Molecular Formula | C₁₂H₁₆O₂ |

| Molecular Weight | 192.25 g/mol |

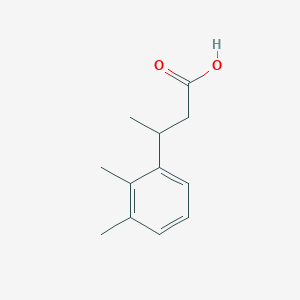

| Structure |  |

Part 1: Structural Elucidation by Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)